
1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene
Overview
Description
1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene, also known as DFMTB, is a fluorinated aromatic compound that has been used in a wide range of scientific applications. It is a colorless liquid with a boiling point of 101.7 °C and a melting point of -46.5 °C. DFMTB has a wide range of applications due to its unique structure, which consists of two fluorine atoms and three fluorine-substituted methyl groups. DFMTB is an important precursor for the synthesis of several biologically active compounds, such as antibiotics, anticancer drugs, and other pharmaceuticals.
Scientific Research Applications
Fluorination Processes
- Fluorination Techniques: Research has shown that compounds similar to 1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene, such as 1,3-Bis-(trifluoromethyl)benzene, can be fluorinated to produce lightly fluorinated aromatic products, indicating the potential of specific fluorination techniques for similar compounds (Parsons, 1972).
Synthesis and Characterization
- Hyperbranched Poly(arylene ether)s: A study demonstrated the synthesis of hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer, indicating the utility of related compounds in polymer synthesis (Banerjee et al., 2009).
- Organometallic Synthesis: The use of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, in organometallic synthesis highlights the versatility of such compounds in synthesizing organometallic intermediates (Porwisiak & Schlosser, 1996).
Photochemistry and Photophysical Processes
- Photochemistry Studies: Studies on fluoro(trifluoromethyl)benzenes, which are structurally related, reveal insights into their fluorescence spectra and quenching of singlet state emission, suggesting similar photochemical properties for 1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene (Al-ani, 1973).
Material Science Applications
- Soluble Fluoro-polyimides: Research on fluoro-polyimides derived from fluorine-containing aromatic diamines suggests potential applications of related fluoro-substituted compounds in producing high-quality materials with excellent thermal stability (Xie et al., 2001).
Novel Chemical Reactions
- Cyclization of 1,1-Difluoro-1-alkenes: The study of cyclization reactions in difluoro-alkenes indicates the potential for similar fluoro-substituted compounds to undergo unique chemical reactions, expanding the scope of synthetic chemistry (Ichikawa et al., 2002).
properties
IUPAC Name |
1-(difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-5-1-4(8(12,13)14)2-6(3-5)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJLBNGUMQIPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



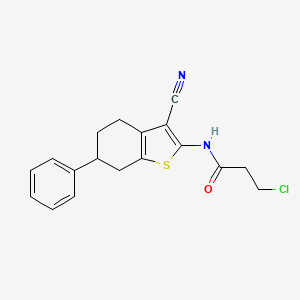
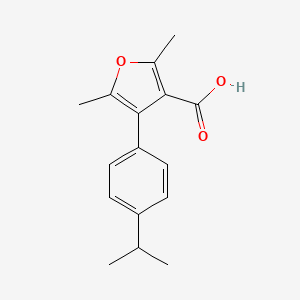

![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)
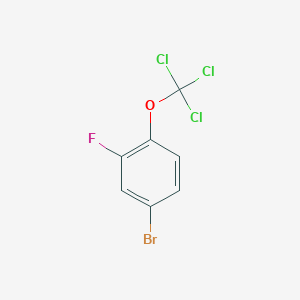

![1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402153.png)

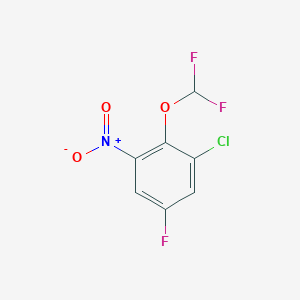
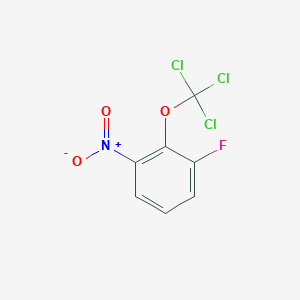
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene](/img/structure/B1402157.png)
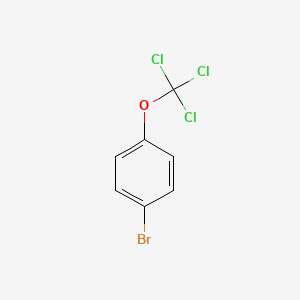

![1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1402161.png)